molecular formula C19H15ClN4O B11264584 3-(2-chlorophenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

3-(2-chlorophenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

Cat. No.: B11264584
M. Wt: 350.8 g/mol
InChI Key: NLPGRMRZTBVEOD-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole: is a heterocyclic compound with the following chemical structure:

C12H9ClN4O\text{C}_{12}\text{H}_{9}\text{ClN}_{4}\text{O} C12​H9​ClN4​O

It contains an oxadiazole ring fused with a pyrazole ring, and the chlorophenyl and dimethylphenyl substituents. This compound has attracted interest due to its diverse applications in various fields.

Preparation Methods

Synthetic Routes:

Several synthetic routes exist for the preparation of this compound. One common method involves the cyclization of appropriate precursors under specific conditions. For example, a typical synthetic route might involve the reaction of a chlorophenyl-substituted hydrazine with a dimethylphenyl-substituted acid chloride, followed by cyclization to form the oxadiazole ring.

Industrial Production:

While industrial-scale production methods may vary, researchers often optimize the synthetic route to achieve high yields and purity. Detailed industrial processes are proprietary, but collaboration between academia and industry contributes to the development of efficient and scalable methods.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.

    Substitution: Substitution reactions at the chlorophenyl and dimethylphenyl positions can yield diverse derivatives.

    Reduction: Reduction of the oxadiazole ring or other functional groups may occur under specific conditions.

Common Reagents and Conditions:

    Reagents: Common reagents include hydrazines, acid chlorides, and oxidizing agents.

    Conditions: Reactions are typically carried out under reflux, using suitable solvents and catalysts.

Major Products:

The major products depend on the specific reaction conditions and substituents. Derivatives with altered electronic properties or functional groups are common.

Scientific Research Applications

Chemistry:

    Ligand Design: Researchers explore its potential as a ligand in coordination chemistry.

    Organic Synthesis: It serves as a building block for more complex molecules.

Biology and Medicine:

    Antimicrobial Properties: Some derivatives exhibit antimicrobial activity.

    Anti-inflammatory Effects: Research investigates its anti-inflammatory potential.

    Anticancer Activity: Certain derivatives show promise as anticancer agents.

Industry:

    Materials Science: Its derivatives may find applications in materials like polymers and liquid crystals.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While there are related oxadiazoles, the unique combination of the chlorophenyl, dimethylphenyl, and pyrazole moieties distinguishes this compound. Similar compounds include other oxadiazoles and pyrazoles with varying substituents.

Properties

Molecular Formula

C19H15ClN4O

Molecular Weight

350.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

InChI

InChI=1S/C19H15ClN4O/c1-11-7-8-12(2)14(9-11)16-10-17(23-22-16)19-21-18(24-25-19)13-5-3-4-6-15(13)20/h3-10H,1-2H3,(H,22,23)

InChI Key

NLPGRMRZTBVEOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NNC(=C2)C3=NC(=NO3)C4=CC=CC=C4Cl

Origin of Product

United States

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